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D-Ribulose 1,5-bisphosphate - 24218-00-6

D-Ribulose 1,5-bisphosphate

Catalog Number: EVT-3558624
CAS Number: 24218-00-6
Molecular Formula: C5H12O11P2
Molecular Weight: 310.09 g/mol
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Product Introduction

Description
D-ribulose 1,5-bisphosphate is a ribulose phosphate that is D-ribulose attached to phosphate groups at positions 1 and 5. It is an intermediate in photosynthesis. It has a role as an Escherichia coli metabolite and a plant metabolite. It derives from a D-ribulose. It is a conjugate acid of a D-ribulose 1,5-bisphosphate(4-).
Overview

D-Ribulose 1,5-bisphosphate is a pivotal organic compound in the process of photosynthesis, primarily functioning as the main carbon dioxide acceptor in plants. This compound is a colorless anion and a double phosphate ester of the ketopentose ribulose, playing a critical role in the Calvin-Benson cycle, which facilitates carbon fixation. Discovered by Andrew Benson in 1951, D-Ribulose 1,5-bisphosphate is utilized across various life forms, including Archaea, Bacteria, and Eukarya .

Source and Classification

D-Ribulose 1,5-bisphosphate is classified as a sugar phosphate and is categorized under the group of pentoses. It is synthesized from ribulose 5-phosphate through phosphorylation by adenosine triphosphate. The compound can be found in various biological systems, particularly within chloroplasts of plant cells where it participates in photosynthetic processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Ribulose 1,5-bisphosphate can occur through several biochemical pathways, primarily involving enzymatic reactions. One notable method involves the conversion of ribulose 5-phosphate into D-Ribulose 1,5-bisphosphate via the action of adenosine triphosphate and specific kinases.

Recent studies have proposed alternative pathways for its synthesis. For instance, in certain methanogenic archaea like Methanococcus jannaschii, D-Ribulose 1,5-bisphosphate can be generated from 5-phospho-D-ribose-1-pyrophosphate through a series of dephosphorylation and enzymatic conversion steps . The enzymatic synthesis often requires controlled conditions such as specific pH levels and temperature to optimize yield and activity.

Molecular Structure Analysis

Structure and Data

D-Ribulose 1,5-bisphosphate has a molecular formula of C₅H₁₃O₁₃P₂. Its structure consists of a five-carbon sugar backbone with two phosphate groups attached at the first and fifth carbon positions. The spatial arrangement of these groups is crucial for its function in biochemical reactions.

  • Molecular Weight: Approximately 338.2 g/mol
  • Structural Formula:
C5H13O13P2\text{C}_5\text{H}_{13}\text{O}_{13}\text{P}_2

This structure enables D-Ribulose 1,5-bisphosphate to participate effectively in the carboxylation reaction catalyzed by ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) during carbon fixation .

Chemical Reactions Analysis

Reactions and Technical Details

D-Ribulose 1,5-bisphosphate primarily undergoes carboxylation reactions facilitated by Rubisco. In this reaction, D-Ribulose 1,5-bisphosphate reacts with carbon dioxide to form two molecules of 3-phosphoglycerate (3-PGA). This reaction is crucial for the assimilation of carbon dioxide into organic molecules during photosynthesis.

The reaction can be summarized as follows:

D Ribulose 1 5 bisphosphate+CO2Rubisco23 Phosphoglycerate\text{D Ribulose 1 5 bisphosphate}+\text{CO}_2\xrightarrow{\text{Rubisco}}2\text{3 Phosphoglycerate}

This process is considered the rate-limiting step in photosynthetic carbon fixation . Additionally, D-Ribulose 1,5-bisphosphate can also participate in photorespiration when it reacts with oxygen instead of carbon dioxide, leading to the production of phosphoglycolic acid alongside 3-PGA .

Mechanism of Action

Process and Data

The mechanism of action for D-Ribulose 1,5-bisphosphate primarily revolves around its role as a substrate for Rubisco. Upon binding to Rubisco's active site, it facilitates the incorporation of carbon dioxide into organic matter. The initial product formed is an unstable six-carbon intermediate that quickly decomposes into two three-carbon molecules (3-PGA).

Key details include:

  • Enzyme: Ribulose-1,5-bisphosphate carboxylase/oxygenase
  • Reaction Conditions: Optimal activity occurs under specific temperature and pH conditions conducive to enzyme function.
  • Inhibition: D-Ribulose 1,5-bisphosphate can act as an inhibitor for Rubisco when bound to its active site .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-Ribulose 1,5-bisphosphate exhibits several notable physical and chemical properties:

  • Appearance: Colorless solution
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to hydrolysis; stability varies with environmental conditions such as pH and temperature.

The compound's reactivity is largely dictated by its phosphate groups which participate in numerous metabolic pathways within cellular environments .

Applications

Scientific Uses

D-Ribulose 1,5-bisphosphate has significant applications in various scientific fields:

  • Photosynthesis Research: It serves as a critical component in studies investigating plant metabolism and efficiency in carbon fixation.
  • Biotechnology: Understanding its role can aid in genetic engineering efforts aimed at enhancing photosynthetic efficiency in crops.
  • Environmental Science: It plays a role in modeling carbon cycling within ecosystems.

Research continues to explore its potential applications in improving agricultural productivity and addressing climate change through enhanced carbon capture mechanisms .

Enzymology of RuBP-Dependent Carboxylation and Oxygenation

Catalytic Mechanisms of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (Rubisco)

Rubisco catalyzes the carboxylation of RuBP, integrating atmospheric CO₂ into organic carbon. The reaction begins with RuBP enolization, where Lys³³⁴ (in Synechococcus) abstracts a proton from C3 of RuBP, forming a 2,3-enediolate intermediate stabilized by Mg²⁺ coordination [1] [5]. Subsequent electrophilic attack by CO₂ generates a labile six-carbon β-keto acid, 3-keto-2-carboxyarabinitol-1,5-bisphosphate. This intermediate undergoes hydration and cleavage via a gem-diol mechanism, producing two molecules of 3-phosphoglycerate (3-PGA) [5] [10].

Concurrently, Rubisco catalyzes RuBP oxygenation: Molecular oxygen attacks the enediolate, forming a hydroperoxide that decomposes to 3-PGA and 2-phosphoglycolate (2-PG). This side reaction initiates photorespiration, releasing previously fixed carbon [1] [2]. Both reactions occur at the same active site, with specificity determined by local electrostatic fields that discriminate between CO₂ and O₂ quadrupole moments [1] [5].

Critical residues include:

  • Lys¹⁷⁵: Stabilizes transition states through electrostatic interactions.
  • Lys²⁰¹ carbamate: Forms upon "activation" by CO₂ and Mg²⁺, acting as a metal ligand.
  • His²⁹⁴: Facilitates proton transfer during intermediate cleavage [5].

Table 1: Key Reaction Phases in Rubisco Catalysis

PhaseChemical ProcessKey ResiduesOutcome
ActivationLys²⁰¹ carbamylationLys²⁰¹, Mg²⁺, CO₂Active site formation
EnolizationRuBP deprotonationLys³³⁴2,3-enediolate intermediate
CarboxylationCO₂ addition to C2Mg²⁺, enediolate6C β-keto acid
CleavageC2-C3 bond scissionHis²⁹⁴, Lys¹⁷⁵Two 3-PGA molecules
OxygenationO₂ addition to enediolateEnediolate, O₂3-PGA + 2-phosphoglycolate

Kinetic Isotope Effects in Rubisco-Mediated CO₂ vs. O₂ Activation

Rubisco’s substrate specificity (τ = VcKo/VoKc) varies phylogenetically, reflecting evolutionary adaptations to atmospheric O₂/CO₂ ratios. Form I Rubisco in plants (τ = 80–100) shows higher CO₂/O₂ discrimination than Form II in proteobacteria (τ = 10–50) due to active-site electrostatic gradients that favor CO₂ binding [2] [4].

Isotopic labeling studies reveal:

  • ¹³C/¹²C discrimination: Rubisco preferentially incorporates ¹²CO₂ over ¹³CO₂ (KIE ≈ 29‰), attributed to slower C–C bond formation with ¹³C [2].
  • ¹⁸O kinetic isotope effects: During oxygenation, ¹⁸O-enriched O₂ exhibits reduced reaction rates, indicating rate-limiting O–O bond cleavage in the peroxo intermediate [4].

Molecular dynamics simulations demonstrate that conformational flexibility in loop 6 (residues 330–333) modulates substrate access. In thermophilic archaeal Form III Rubisco, rigid loop structures reduce O₂ affinity, enhancing τ values [4] [7].

Table 2: Rubisco Specificity Factors (τ) Across Organisms

OrganismRubisco Formτ (VcKo/VoKc)Adaptive Significance
Spinacia oleracea (spinach)I (IB)90–100High CO₂ affinity in C3 plants
Rhodobacter sphaeroidesII15–20Redox balancing in low-O₂ environments
Thermococcus kodakarensisIII50–60Thermostability in anaerobes
Galdieria partitaID110High CO₂ specificity in red algae

Role of Enolized RuBP in Superoxide Formation During Oxygenase Activity

The enediolate intermediate of RuBP is intrinsically reactive with oxygen, generating reactive oxygen species (ROS). Experimental data show:

  • Superoxide (O₂˙⁻) production: Occurs when O₂ binds to the enediolate, forming a peroxy radical that decomposes to 2PG and O₂˙⁻ [6]. This ROS flux correlates with RuBP oxygenation rates, increasing under high O₂ tension [2] [9].
  • H₂O₂ generation: Superoxide dismutation yields hydrogen peroxide, detected spectroscopically in isolated Rubisco assays [6].

Regulatory implications:

  • CA1P (2-carboxyarabinitol-1-phosphate) binds carbamylated Rubisco in darkness, blocking RuBP binding and reducing ROS leakage. Degradation of CA1P by light-activated phosphatases restores catalytic capacity [8].
  • Rubisco activase accelerates dissociation of inhibitory RuBP complexes, minimizing prolonged enediolate exposure to O₂ [8].

Structural vulnerability: Flexibility in the αB-βC loop adjacent to the active site correlates with enhanced ROS formation, as mutations increasing loop rigidity reduce superoxide yields [4].

Comparative Analysis of Rubisco Isoforms Across Phylogenetic Groups

Rubisco’s four isoforms (I–IV) exhibit distinct quaternary structures and kinetic adaptations:

  • Form I (L₈S₈): Dominant in plants and cyanobacteria. Small subunits (RbcS) enhance CO₂/O₂ discrimination by stabilizing loop 6 conformations [1] [2]. Subgroups:
  • IA/IB: Oxygen-sensitive carboxylation in cyanobacteria/plants.
  • IC/ID: Higher τ values in red/diatom algae due to RbcS polymorphisms [3] [7].

  • Form II (Ln): Found in proteobacteria and dinoflagellates. Lacks small subunits, conferring low τ but high catalytic turnover (kcat ≈ 10 s⁻¹). Functions in redox homeostasis during mixotrophic growth [2] [4].

  • Form III (L₁₀): Decameric archaeal enzymes (e.g., Thermococcus). Retains carboxylase activity at >80°C but is oxygen-insensitive due to hydrophobic active-site pockets [4] [7].

  • Form IV (RLP): Rubisco-like proteins in Bacillus spp. Catalyze sulfur metabolism reactions but lack carboxylase activity due to divergent active-site residues [2] [4].

Table 3: Evolutionary and Functional Features of Rubisco Isoforms

IsoformQuaternary StructureRepresentative TaxaKey Functional Properties
IL₈S₈Plants, cyanobacteria, algaeHigh τ; regulated by activase/CA1P
II(L₂)ₙProteobacteria, dinoflagellatesLow τ, high kcat; redox balancing
IIIL₁₀Archaea (methanogens)Thermostable; oxygen-insensitive
IVL₂Cyanobacteria, archaeaNon-carboxylating; methionine salvage

Evolutionary insights:

  • Horizontal gene transfer explains Form II in dinoflagellates, acquired from proteobacterial endosymbionts [2].
  • Residue coevolution: Positively charged residues (Lys³³⁰, Arg²⁹⁵) in Form I increase CO₂ affinity, while Form III utilizes hydrophobic residues to exclude O₂ [4] [7].

Compound Names Mentioned:

  • D-Ribulose 1,5-bisphosphate (RuBP)
  • 3-Phosphoglycerate (3-PGA)
  • 2-Phosphoglycolate (2-PG)
  • 2-Carboxyarabinitol 1-phosphate (CA1P)
  • 3-Keto-2-carboxyarabinitol-1,5-bisphosphate
  • Superoxide (O₂˙⁻)
  • Hydrogen peroxide (H₂O₂)

Properties

CAS Number

24218-00-6

Product Name

D-Ribulose 1,5-bisphosphate

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate

Molecular Formula

C5H12O11P2

Molecular Weight

310.09 g/mol

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5-/m1/s1

InChI Key

YAHZABJORDUQGO-NQXXGFSBSA-N

SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O

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